molecular formula C21H19N3O3S2 B11619480 3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3,4-dimethoxybenzyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11619480
M. Wt: 425.5 g/mol
InChI Key: LFSLJSOUUBHPLF-UHFFFAOYSA-N
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Description

3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of the thiophene and pyridine rings, along with the amino and carboxamide functional groups, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and 2-chloropyridine, under specific conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the reaction of the thieno[2,3-b]pyridine core with 3,4-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3,4-dimethoxyphenyl group.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-AMINO-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Lacks the 3,4-dimethoxyphenyl group.

    N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Lacks the amino group.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the amino group in 3-AMINO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-6-(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

3-amino-N-[(3,4-dimethoxyphenyl)methyl]-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H19N3O3S2/c1-26-15-8-5-12(10-16(15)27-2)11-23-20(25)19-18(22)13-6-7-14(24-21(13)29-19)17-4-3-9-28-17/h3-10H,11,22H2,1-2H3,(H,23,25)

InChI Key

LFSLJSOUUBHPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)OC

Origin of Product

United States

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